2-(3-イソブチルフェニル)プロパン酸

概要

説明

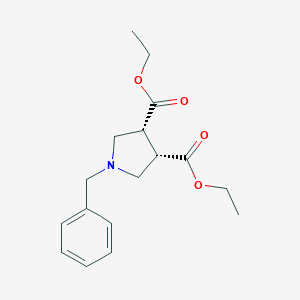

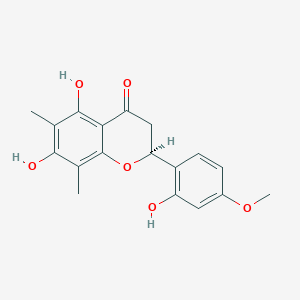

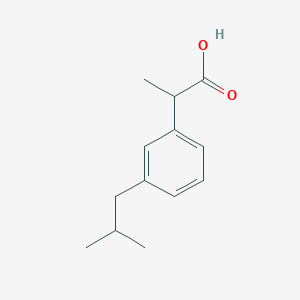

2-(3-Isobutylphenyl)propionic acid, also known as ibuprofen, is a compound with significant anti-inflammatory properties and is commonly used in the treatment of inflammatory diseases such as rheumatism. Its pharmacological relevance is highlighted by its widespread use and the ongoing research into its synthesis and properties.

Synthesis Analysis

The synthesis of 2-(3-Isobutylphenyl)propionic acid has been approached through various methods. One method involves the electrochemical reduction of p-isobutylacetophenone, which yields a precursor to the desired compound with an 85% success rate . Another synthesis route starts from methyl 3-methyl-3-(4-isobutylphenyl)-glycidate and proceeds through several steps to produce the anti-inflammatory agent . Additionally, derivatives of ibuprofen have been synthesized for pharmacological evaluation, such as the monoester of tetraethylene glycol and diesters of poly(oxyethylene) .

Molecular Structure Analysis

The molecular structure of 2-(3-Isobutylphenyl)propionic acid is crucial for its biological activity. While the papers provided do not delve into detailed molecular structure analysis, the synthesis methods and the pharmacological evaluations imply a well-defined structure that is essential for its interaction with biological systems and its therapeutic effects.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-(3-Isobutylphenyl)propionic acid and its derivatives are complex and require precise conditions. For instance, the electrochemical synthesis requires a constant current density and the presence of CO2 to achieve the high yield of the precursor . The synthesis of ibuprofen derivatives involves the imidazolide method, which is a specific chemical reaction used to create ester linkages .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(3-Isobutylphenyl)propionic acid are important for its identification and quality control in pharmaceutical preparations. A reversed-phase liquid chromatographic method has been developed to determine the presence and quantity of the compound in bulk drug and tablet form, which separates it from its analogues and degradation products . This method is precise and allows for the recovery of the drug from spiked placebo preparations, indicating its stability and distinct chemical properties.

科学的研究の応用

医薬品用途:鎮痛および抗炎症剤

イブプロフェンは、鎮痛、抗炎症、解熱作用で広く知られています。 痛みや炎症の過程に関与するプロスタグランジンの合成において重要な役割を果たすシクロオキシゲナーゼ酵素系を阻害することで作用します 。この化合物は、軽い痛みから、関節リウマチなどのより重篤な状態まで、さまざまな状態の治療に使用されます。

分析化学:HPLC不純物分析

分析化学の分野では、2-(3-イソブチルフェニル)プロパン酸は、イブプロフェンの医薬品製剤中の不純物を特定および定量するために、高速液体クロマトグラフィー(HPLC)の参照化合物として使用されます 。これにより、消費者が使用する薬物の純度と安全性が確保されます。

生化学:エナンチオ選択的分割研究

この化合物のエナンチオマーは、異なる生物活性を持ち、S-エナンチオマーは有意に活性が高くなっています。 リパーゼなどの酵素を用いたラセミ体イブプロフェンのエナンチオ選択的分割に関する研究が行われており、これはR-エナンチオマーの副作用を伴うことなく、生物学的に活性なS-エナンチオマーを製造するために不可欠です 。

電気化学:電気化学的挙動研究

イブプロフェンの電気化学的挙動は、白金電極を用いて研究されており、酸化および還元プロセスを理解しています。 これらの研究は、薬物分析および品質管理のための新しい電気分析方法を開発するために重要です 。

臨床研究:さまざまな疾患の治療

NSAIDとしての主要な用途に加えて、イブプロフェンは、アルツハイマー病、乳がん、前立腺がんなどの疾患の治療における可能性について研究されています。これは、これらの状態に影響を与える可能性のある炎症経路に対する影響のためです 。

作用機序

Target of Action

Ibuprofen primarily targets the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever.

Mode of Action

Ibuprofen acts as a non-selective inhibitor of COX enzymes, reducing the production of prostaglandins . It is administered as a racemic mixture, and the S-enantiomer is generally proposed to elicit stronger pharmacological activity than the R-enantiomer .

Biochemical Pathways

The primary biochemical pathway affected by ibuprofen is the arachidonic acid pathway. By inhibiting COX enzymes, ibuprofen reduces the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever .

Pharmacokinetics

Ibuprofen demonstrates marked stereoselectivity in its pharmacokinetics . It is rapidly and completely absorbed when given orally, and its absorption is dose-dependent . Ibuprofen binds extensively to plasma albumin, and at doses greater than 600mg, there is an increase in the unbound fraction of the drug, leading to an increased clearance of ibuprofen and a reduced area under the plasma concentration-time curve (AUC) of the total drug . Ibuprofen is eliminated following biotransformation to glucuronide conjugate metabolites that are excreted in urine .

Result of Action

The primary molecular effect of ibuprofen’s action is the reduction of prostaglandin synthesis, leading to decreased inflammation, pain, and fever . At the cellular level, this can result in reduced swelling and pain sensation in inflamed tissues.

Action Environment

Environmental factors can influence the action, efficacy, and stability of ibuprofen. For example, ibuprofen is considered an emerging environmental contaminant due to its presence in different environments, from water bodies to soils, at concentrations with adverse effects on aquatic organisms . Its degradation in the environment or by microorganisms is difficult due to its physicochemical characteristics .

Safety and Hazards

将来の方向性

There is ongoing research into the potential applications of 2-(3-Isobutylphenyl)propionic Acid. For example, new ibuprofen derivatives are being synthesized to overcome the drawbacks of current NSAIDs . Additionally, there is interest in using biological propionate production to enter the market in the not so distant future .

特性

IUPAC Name |

2-[3-(2-methylpropyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-9(2)7-11-5-4-6-12(8-11)10(3)13(14)15/h4-6,8-10H,7H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVKLYXPBKITCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC(=CC=C1)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66622-47-7 | |

| Record name | 2-(3-Isobutylphenyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066622477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[3-(2-methylpropyl)phenyl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(3-ISOBUTYLPHENYL)PROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JIL536872H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。